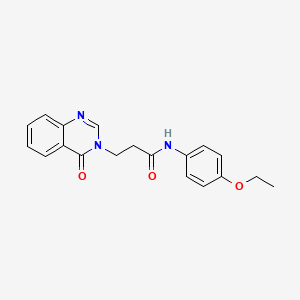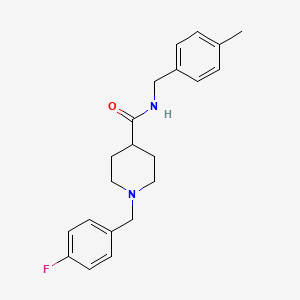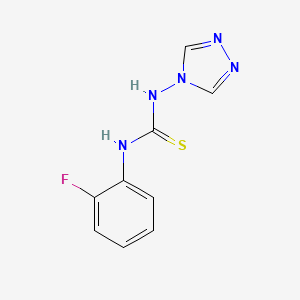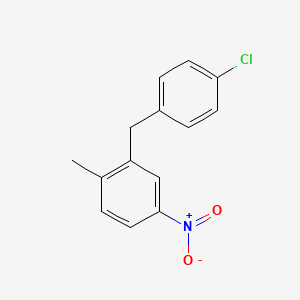![molecular formula C15H11N3O4 B5869849 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNFA belongs to the class of acrylamide derivatives and has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has some limitations as well. The compound has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several potential future directions for research. One area of interest is the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the pharmacokinetic properties of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide in vivo, which could provide valuable information for the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs. Furthermore, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial drugs. Finally, the study of the mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could provide valuable insights into the molecular pathways involved in inflammation, cancer, and bacterial growth.
Méthodes De Synthèse
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide can be synthesized using a simple and efficient method that involves the reaction of 2-methyl-5-nitrophenylfuran-3-carbaldehyde and cyanoacetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-3-11(18(20)21)7-13(9)14-5-4-12(22-14)6-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAKGCORYFAQBX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)
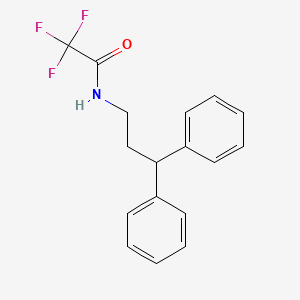
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
